2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c1-24-17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQFIZPNZKGZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can be achieved through a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then subjected to further substitution to yield the final product . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzamide derivatives, suggesting that compounds similar to 2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide may exhibit significant antibacterial and antifungal activities. For instance, research has demonstrated that certain substituted benzamides show promising results against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Potential
The anticancer activity of benzamide derivatives has been extensively investigated. Compounds with structural similarities to this compound have shown efficacy against various cancer cell lines. In particular, studies have reported that certain analogs possess IC50 values lower than established chemotherapeutic agents, indicating their potential as effective anticancer agents . The ability to inhibit cancer cell proliferation and induce apoptosis is a key area of research for this class of compounds.
Neuroprotective Effects
Emerging research suggests that certain benzamide derivatives may exert neuroprotective effects. This potential application is particularly relevant in the context of neurodegenerative diseases, where oxidative stress and inflammation play critical roles in disease progression. Compounds with similar structures have been shown to modulate neuroinflammatory pathways, thus offering a possible therapeutic avenue for conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Screening
A study evaluated various substituted benzamides against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that specific analogs exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, affirming their potential as novel antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of benzamide derivatives, several compounds were synthesized and tested against human colorectal carcinoma cell lines. Results showed that certain derivatives not only inhibited cell growth effectively but also demonstrated mechanisms leading to apoptosis, positioning them as candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its activation of Liver X Receptors (LXRs). These receptors are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. By activating LXRs, this compound can modulate various metabolic pathways and exert its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related N-phenylbenzamide derivatives, focusing on substituent effects, physical properties, and biological relevance.
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physical Properties of Analogs
Key Observations :
- Melting Points : Para-substituted electron-withdrawing groups (e.g., Cl in 5i ) increase melting points compared to ortho/meta-fluoro analogs. The target compound’s pyridazine substituent, being bulkier and heteroaromatic, may lower its melting point relative to 5i but increase it compared to trifluoromethyl derivatives .
- In contrast, CF₃ substituents (e.g., ) favor lipophilicity.
Spectroscopic and Analytical Comparisons
- NMR Complexity : Fluorine and aromatic protons in ortho/meta positions (e.g., ) lead to overlapping signals. The target’s pyridazine ring may simplify ¹H NMR spectra due to distinct chemical shifts for pyridazine protons.
- HPLC Purity : Analogs in were validated via HPLC, a method likely applicable to the target compound for purity assessment.
Biological Activity
2-Fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorine atom, a methoxypyridazinyl moiety, and a benzamide core, which contribute to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the methoxypyridazinyl group enhances its binding affinity, potentially inhibiting various cellular pathways.
Anticancer Properties
Research indicates that derivatives of benzamides, including this compound, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways related to growth and survival .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Its structural components suggest potential efficacy against various pathogens. Preliminary studies indicate that it may inhibit the growth of certain bacteria and fungi, although specific data on this compound remains limited .
Case Studies
Several studies have explored the biological activities of similar compounds in the benzamide class:
- Antifungal Activity : A study on related compounds demonstrated effective antifungal properties against Rhizoctonia solani, with some derivatives showing lower EC50 values than commercially available fungicides .
- Enzyme Inhibition : Research on related benzamide derivatives has highlighted their role as inhibitors of key enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .
Table 1: Biological Activities of Related Compounds
Q & A
Q. How can SAR studies optimize the fluorobenzamide moiety for enhanced kinase selectivity?
- Methodology : Synthesize derivatives with substituents at the 3-/4-fluoro positions. Test against kinase panels (e.g., Eurofins DiscoverX). Perform co-crystallization with ABL1 or EGFR kinases to map binding pocket interactions .
Notes
- Methodological Rigor : Emphasized orthogonal validation (e.g., NMR + XRD), computational-experimental integration, and assay standardization.
- Advanced vs. Basic : Basic questions focus on synthesis/characterization; advanced address mechanistic contradictions, multi-target studies, and computational modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
